4-Chloro-1-phenylquinolin-2-one
Overview
Description
4-Chloro-1-phenylquinolin-2-one is a chemical compound with the formula C15H10ClNO . It is used in laboratory settings for various purposes .
Synthesis Analysis
The synthesis of this compound and its analogs has been a subject of interest in recent years . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods are useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline core, which is a heterocyclic aromatic compound containing a benzene ring fused with a pyridine moiety . The presence of a chlorine atom at the 4th position and a phenyl group at the 1st position differentiates this compound from other quinolines .Chemical Reactions Analysis
Quinoline and its derivatives, including this compound, are known to undergo various chemical reactions . These include nucleophilic and electrophilic substitution reactions . The specific reactions that this compound undergoes would depend on the reaction conditions and the presence of other reactants .Scientific Research Applications
Synthesis of Novel Derivatives
4-Chloro-1-phenylquinolin-2-one has been utilized in the synthesis of various novel compounds. For instance, novel 4-amino-2-phenylquinoline derivatives have been synthesized using 4-chloro-2-arylquinoline compounds with amide solvents. This process is influenced by the steric and electronic effects of N-substituents on the amino group, indicating its versatility in organic synthesis (Tsai et al., 2008).
Antimicrobial Applications
Compounds synthesized from this compound have been tested for antimicrobial activities. Microwave-assisted synthesis of specific derivatives has shown effectiveness against various Gram-negative and Gram-positive organisms, as well as fungal organisms, suggesting potential in antimicrobial drug development (Sarveswari & Vijayakumar, 2016).
Antidepressant Drug Development
Research into the antidepressant potential of 4-phenylquinoline derivatives, which can be synthesized using this compound, has been conducted. These compounds showed promising results in antagonizing reserpine-induced hypothermia in mice, indicating potential use in treating depression (Alhaider et al., 1985).
Antioxidant and Anti-Diabetic Properties
Studies have revealed that certain chloroquinoline derivatives, which can be synthesized from this compound, exhibit antioxidant activities and potential anti-diabetic properties. These compounds have been evaluated for their ability to reduce high glucose levels in the human body (Murugavel et al., 2017).
Antitumor Agent Development
Research has explored the use of 4-phenylquinoline derivatives as antitumor agents. These compounds, derivable from this compound, have shown significant cytotoxic activity against various tumor cell lines, making them promising candidates for anticancer drugs (Chou et al., 2010).
Solvent-Free Synthesis Applications
Solvent-free microwave synthesis using this compound derivatives has been developed, highlighting an environmentally friendly approach to synthesizing complex organic compounds (Rivkin & Adams, 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-1-phenylquinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-13-10-15(18)17(11-6-2-1-3-7-11)14-9-5-4-8-12(13)14/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQXNEIPXXGEJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359531 | |
Record name | 4-chloro-1-phenylquinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647883 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
110254-63-2 | |
Record name | 4-chloro-1-phenylquinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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